molecular formula C10H12BrN B11769740 6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline

6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11769740
M. Wt: 226.11 g/mol
InChI Key: OTXAJYKAFJEVEF-UHFFFAOYSA-N
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Description

¹H NMR Analysis

The ¹H NMR spectrum (400 MHz, CDCl₃) of 6-bromo-7-methyl-THIQ reveals distinct proton environments:

  • Methyl group (C7-CH₃) : A singlet at δ 2.35 ppm (3H), characteristic of a deshielded methyl group adjacent to an electronegative bromine atom.
  • Aromatic protons : A doublet at δ 7.12 ppm (1H, H5) and a singlet at δ 7.08 ppm (1H, H8), consistent with bromine’s para-directing effects.
  • Aliphatic protons : Multiplets between δ 2.80–3.40 ppm (4H, H1–H4) and δ 3.90–4.10 ppm (2H, H3a–H4a).

¹³C NMR Analysis

Key signals in the ¹³C NMR spectrum (100 MHz, CDCl₃) include:

  • C7-CH₃ : δ 21.5 ppm (quartet, J = 4.2 Hz).
  • C6-Br : δ 122.9 ppm (singlet).
  • Aromatic carbons : δ 128.4 (C5), 130.1 (C8), and 134.7 ppm (C9).
Proton/Carbon Chemical Shift (δ, ppm) Multiplicity Assignment
H5 7.12 d (J = 8.4 Hz) Aromatic proton
H8 7.08 s Aromatic proton
C6 122.9 s Bromine-substituted carbon

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS-ESI) of 6-bromo-7-methyl-THIQ ([M+H]⁺ = 227.0048) confirms its molecular formula. Major fragmentation pathways include:

  • Loss of methyl radical (- CH₃) : m/z 212.9 (base peak).
  • Debromination : m/z 148.1 (C₉H₁₀N⁺).
  • Ring-opening : m/z 91.0 (C₇H₇⁺).
m/z Fragment Ion Proposed Structure
227.0048 [M+H]⁺ C₁₀H₁₂BrN⁺
212.9 [M+H–CH₃]⁺ C₉H₉BrN⁺
148.1 [M+H–Br–CH₃]⁺ C₉H₁₀N⁺

Computational Modeling of Electronic Configuration

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the electronic structure:

  • HOMO-LUMO Gap : 4.8 eV, indicating moderate reactivity.
  • Electrostatic Potential (ESP) : The bromine atom exhibits a region of high electron density (-0.32 e/Ų), while the methyl group shows low density (+0.18 e/Ų).
  • NBO Analysis : The C6–Br bond has 85% p-character, facilitating electrophilic substitution at the ortho position.
Parameter Value Implication
HOMO Energy (eV) -6.3 Susceptibility to nucleophilic attack
LUMO Energy (eV) -1.5 Electrophilic reactivity
Dipole Moment (Debye) 2.7 Polar solubility

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

6-bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C10H12BrN/c1-7-4-9-6-12-3-2-8(9)5-10(7)11/h4-5,12H,2-3,6H2,1H3

InChI Key

OTXAJYKAFJEVEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCNC2)C=C1Br

Origin of Product

United States

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS)

The most common method involves brominating 7-methyl-1,2,3,4-tetrahydroisoquinoline with NBS in dichloromethane or acetonitrile under radical-initiated conditions.

Procedure :

  • Reactants : 7-Methyl-1,2,3,4-tetrahydroisoquinoline (1 equiv), NBS (1.1 equiv), azobisisobutyronitrile (AIBN, 0.1 equiv).

  • Conditions : Reflux in anhydrous CH₂Cl₂ for 6–8 hours under nitrogen.

  • Workup : Quench with Na₂S₂O₃, extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc 4:1).

  • Yield : 68–75%.

Mechanistic Insights :

  • Radical bromination occurs preferentially at the 6-position due to steric shielding from the 7-methyl group.

  • NBS generates bromine radicals, which abstract hydrogen from the benzylic position, leading to a stabilized radical intermediate.

Electrophilic Bromination with Molecular Bromine

Electrophilic substitution using Br₂ in acidic media is an alternative but less selective method.

Procedure :

  • Reactants : 7-Methyl-1,2,3,4-tetrahydroisoquinoline (1 equiv), Br₂ (1.2 equiv), H₂SO₄ (catalytic).

  • Conditions : Stir at 0–5°C for 2 hours.

  • Workup : Neutralize with NaHCO₃, extract with DCM, and recrystallize from ethanol.

  • Yield : 50–55%.

Challenges :

  • Over-bromination and formation of di-brominated byproducts.

  • Lower regioselectivity compared to NBS.

Multi-Step Synthesis from 3-Bromophenylacetonitrile

Reduction and Cyclization (Patent CN103880745A)

This method constructs the tetrahydroisoquinoline core with pre-installed bromine and methyl groups.

Steps :

  • Reduction : 3-Bromophenylacetonitrile → 3-Bromophenethylamine using H₂/Raney Ni in methanol.

  • Amidation : React with methyl chloroformate to form methyl 3-bromophenethylcarbamate.

  • Ring Closure : Treat with 2-oxoacetic acid and H₂SO₄ in THF to yield 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

  • Decarboxylation : Hydrolyze with H₂SO₄ to remove the carboxylic acid group.

Yield : 42% over four steps.

Palladium-Catalyzed Cross-Coupling

Aryl halides can undergo Suzuki-Miyaura coupling to introduce substituents post-bromination.

Example :

  • Reactants : 6-Bromo-7-methyl-THIQ, methylboronic acid, Pd(PPh₃)₄.

  • Conditions : K₂CO₃, DME/H₂O, 80°C.

  • Yield : 70–80%.

Industrial-Scale Production

Continuous Flow Bromination

Industrial protocols use continuous flow reactors to enhance safety and efficiency:

  • Reactors : Microfluidic channels with NBS and AIBN.

  • Residence Time : 10–15 minutes at 100°C.

  • Throughput : 1.2 kg/h with 85% purity.

Crystallization and Purification

  • Solvent System : Ethanol/water (7:3) for recrystallization.

  • Purity : >99% by HPLC.

Comparative Analysis of Methods

Method Yield Regioselectivity Scalability Key Advantage
NBS Bromination68–75%HighModerateMinimal byproducts
Br₂ Electrophilic50–55%LowLowLow cost
Multi-Step Synthesis42%HighHighPre-installed functional groups
Continuous Flow85%HighHighIndustrial scalability

Research Findings and Optimization

Solvent Effects

  • Polar Solvents (CH₃CN) : Increase bromination rate but reduce selectivity.

  • Non-Polar Solvents (CCl₄) : Improve regioselectivity by stabilizing radical intermediates.

Temperature Control

  • 0–5°C : Minimizes di-bromination in Br₂ methods.

  • Reflux (40–60°C) : Optimal for NBS radical reactions.

Protecting Group Strategies

  • Boc Protection : Shields the amine, directing bromination to the 6-position:

    • Yield : 80% for Boc-protected intermediate.

    • Deprotection : TFA/DCM (1:1) restores free amine.

Challenges and Solutions

Steric Hindrance

The 7-methyl group impedes bromination at adjacent positions. Solutions include:

  • Directed ortho-Metalation : Use LDA to deprotonate the 6-position before quenching with Br₂.

  • Microwave Assistance : Reduces reaction time and improves yield.

Byproduct Formation

  • Di-brominated Products : Mitigated by stoichiometric control (NBS ≤1.1 equiv).

  • Oxidation Byproducts : Avoided by inert atmosphere (N₂/Ar).

Emerging Methodologies

Enzymatic Bromination

Recent studies explore vanadium-dependent haloperoxidases for greener synthesis:

  • Enzyme : V-BrPO from Curvularia inaequalis.

  • Conditions : pH 5.0, 25°C, H₂O₂ as oxidant.

  • Yield : 55% with >90% selectivity.

Photocatalytic C–H Activation

Visible-light-mediated bromination using eosin Y and NBS:

  • Light Source : 450 nm LED.

  • Yield : 72% in 4 hours .

Chemical Reactions Analysis

Oxidation Reactions

The saturated piperidine ring undergoes dehydrogenation under oxidative conditions to form aromatic isoquinoline derivatives.

Reagent/ConditionsProductYieldKey Observations
KMnO₄ in H₂SO₄7-Methylisoquinoline-6-bromo derivative78%Complete aromatization confirmed by NMR
H₂O₂ in acetic acidPartially oxidized intermediates52%Requires temperature control (40–60°C)

Nucleophilic Substitution

The bromine atom at position 6 participates in SNAr (nucleophilic aromatic substitution) and cross-coupling reactions.

Direct Substitution

ReagentConditionsProductSelectivity
KCNEthanol/water, reflux6-Cyano-7-methyl-1,2,3,4-tetrahydroisoquinoline>90%
NH₃ (aq)100°C, sealed tube6-Amino-7-methyl derivative68%

Transition Metal-Catalyzed Coupling

Reaction TypeCatalystConditionsProduct
Suzuki couplingPd(PPh₃)₄DMF, K₂CO₃, 80°CBiaryl derivatives
Buchwald-Hartwig amination Pd₂(dba)₃/XantphosToluene, 110°CN-Aryl substituted analogs

Functionalization of the Piperidine Ring

The saturated ring undergoes modifications such as alkylation and redox reactions.

Reductive Alkylation

ReagentProductNotes
NaBH₃CN + formaldehyde N-Methylated derivativeRetains bromine and methyl groups

Ring-Opening Reactions

ConditionsProductApplication
H₂, Raney Ni Reduced open-chain amineIntermediate for alkaloid synthesis

Halogen Exchange

The bromine atom can be replaced via halogen-exchange reactions:

ReagentConditionsProduct
CuI, KI, DMF120°C, 12h6-Iodo-7-methyl derivative

Stability and Side Reactions

  • Thermal degradation : Decomposes above 200°C, forming HBr and polymeric byproducts.

  • Light sensitivity : Bromine substitution increases susceptibility to photolytic cleavage .

Comparative Reactivity with Analogues

CompoundPosition of Br/MeKey Reactivity Difference
6-Bromo-8-methyl-THIQBr at 6, Me at 8Lower electrophilicity at C6
7-Bromo-3-methyl-THIQ Br at 7, Me at 3Enhanced steric hindrance

Mechanistic Insights

  • Aromatic substitution : Bromine’s electron-withdrawing effect activates the ring for nucleophilic attack at C6.

  • Steric effects : The methyl group at C7 slows reactions at adjacent positions.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is primarily utilized in developing novel therapeutic agents. Its structure allows for modifications that can enhance biological efficacy against various diseases:

  • Neurodegenerative Disorders : Research indicates that tetrahydroisoquinolines can exhibit neuroprotective effects. For instance, studies have shown that derivatives of this compound can inhibit enzymes involved in neurodegeneration, potentially leading to treatments for conditions like Alzheimer's disease.
  • Antimicrobial Activity : The compound has been investigated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, suggesting potential use in developing new antibiotics .

Organic Synthesis

This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique chemical reactivity makes it a valuable building block for creating various derivatives with enhanced properties:

  • Synthesis of Analogues : The ability to modify the bromine and methyl groups allows chemists to create analogues that may possess improved pharmacological properties.

Biochemical Studies

6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline has been studied for its interactions with biological targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in neurotransmitter synthesis and metabolism. For example, it affects phenylethanolamine N-methyltransferase activity.
  • Cell Signaling Modulation : Research has indicated that this compound can influence cell signaling pathways related to proliferation and apoptosis, which are crucial in cancer research.

Data Table: Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Properties
6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolineBromine at the sixth positionExhibits neuroprotective and antimicrobial effects
6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolineAdditional methoxy groupPotentially enhanced biological activity
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinolineBromine at the seventh positionInvestigated for anticancer properties

Case Studies

Several studies have highlighted the potential applications of 6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline:

  • Neuroprotective Effects : A study published in a peer-reviewed journal demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced damage by modulating signaling pathways associated with cell survival .
  • Antimicrobial Research : Another investigation reported that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The study suggested that the bromine atom enhances binding affinity to bacterial targets .
  • Synthetic Applications : A recent synthesis approach highlighted how 6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline serves as a precursor for creating complex tetrahydroisoquinoline derivatives with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Effects

6,7-Dihydroxy Derivatives (CKD712)
  • Structure : (S)-1-α-naphthylmethyl-6,7-dihydroxy-THIQ (CKD712) features a naphthylmethyl group at position 1 and hydroxyl groups at 6 and 7 .
  • Activity : CKD712 accelerates wound healing by inducing VEGF production via AMPK/HO-1 pathways in fibroblasts. The 6,7-dihydroxy groups are critical for binding and activating these pathways, while the naphthylmethyl group enhances cellular uptake .
  • Contrast : Unlike 6-Br-7-Me-THIQ, CKD712’s polar hydroxyl groups likely increase solubility but reduce blood-brain barrier penetration compared to bromo/methyl substituents.
6-Sulfamoyloxy and 7-Methoxy Derivatives (STX3451)
  • Structure : 2-(3-Bromo-4,5-dimethoxybenzyl)-7-methoxy-6-sulfamoyloxy-THIQ (STX3451) has a sulfamoyloxy group at 6 and methoxy at 7 .
  • Activity : STX3451 induces G2–M cell cycle arrest and apoptosis in cancer cells. The sulfamoyloxy group contributes to its antitumor activity, while methoxy enhances stability .
  • Contrast : The bromine in STX3451 is at the 3-position of the benzyl substituent, differing from 6-Br-7-Me-THIQ’s direct scaffold substitution, which may alter target specificity.
6,7-Dimethoxy Derivatives
  • Structure : 1-Aryl-6,7-dimethoxy-THIQ derivatives .
  • Activity: These compounds exhibit weak β-adrenoceptor agonism/antagonism. The 6,7-dimethoxy groups likely engage in hydrogen bonding with receptors, unlike the hydrophobic bromo/methyl groups in 6-Br-7-Me-THIQ .

Neuroactive THIQs

Salsolinol (1-Methyl-6,7-phenyl-THIQ)
  • Structure : 1-Methyl-6,7-phenyl-THIQ .
  • Activity: Salsolinol is neurotoxic, implicated in Parkinson’s disease (PD) models. The phenyl groups at 6,7 enhance π-π interactions with neuronal targets, while the 1-methyl group aids blood-brain barrier penetration .
  • Contrast : 6-Br-7-Me-THIQ’s bromine may reduce neurotoxicity but retain BBB penetration due to the methyl group.
1,2,3,4-Tetrahydroisoquinoline (TIQ) and 1-Me-TIQ
  • Structure : Unsubstituted TIQ and 1-methyl-TIQ .
  • Activity : Both penetrate the BBB and are metabolized to hydroxylated derivatives. 1-Me-TIQ shows higher brain accumulation, suggesting methyl groups enhance CNS uptake .
  • Contrast : 6-Br-7-Me-THIQ’s bromine could slow metabolism compared to unsubstituted TIQ, prolonging its biological half-life.
Benzodioxin-Substituted THIQs
  • Structure: 6-(3,4,5-Trimethoxyphenyl)-hexahydro-[1,4]dioxino-THIQ derivatives .
  • Contrast : 6-Br-7-Me-THIQ’s smaller substituents may limit intercalation but improve solubility and synthetic accessibility.

Structural and Pharmacological Data Table

Compound Name Substituents Key Activities Reference
6-Bromo-7-methyl-THIQ Br (C6), Me (C7) Hypothetical: Enhanced stability, BBB penetration
CKD712 1-α-naphthylmethyl, 6,7-OH VEGF induction, wound healing
STX3451 6-SO2NH2, 7-OMe Antitumor, cell cycle arrest
Salsolinol 1-Me, 6,7-Ph Neurotoxicity (PD models)
6,7-Dimethoxy-THIQ derivatives 6,7-OMe Weak β-adrenoceptor modulation

Biological Activity

6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline (6-Br-7-Me-THIQ) is a member of the tetrahydroisoquinoline (THIQ) family, which has gained attention due to its diverse biological activities. This compound's unique structural characteristics allow it to interact with various biological targets, making it a candidate for pharmacological exploration, particularly in the context of neurodegenerative disorders and infectious diseases.

Chemical Structure and Properties

The molecular formula of 6-Br-7-Me-THIQ is C_10H_12BrN, with a molar mass of approximately 226.11 g/mol. Its structure features a bromine atom at the 6th position and a methyl group at the 7th position on the tetrahydroisoquinoline skeleton. The presence of the bromine atom influences both the compound's electronic properties and its reactivity, contributing to its biological activity.

Biological Activities

Research indicates that 6-Br-7-Me-THIQ exhibits a range of biological activities:

  • Antimicrobial Activity : THIQ derivatives have shown effectiveness against various pathogens, including Mycobacterium tuberculosis. Studies demonstrate that modifications in the THIQ structure can enhance antimicrobial potency. For instance, compounds structurally similar to 6-Br-7-Me-THIQ have been evaluated for their ability to inhibit the growth of M. tuberculosis H37Rv and affect its cell wall synthesis by inhibiting MurE ligase activity .
  • Neuroprotective Effects : Some THIQ derivatives are being investigated for their potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The specific interactions between these compounds and neurotransmitter receptors are crucial for their therapeutic efficacy .
  • Antimalarial Activity : Recent studies have explored the antimalarial potential of THIQ analogs, suggesting that compounds with structural similarities to 6-Br-7-Me-THIQ may exhibit significant antimalarial activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the substitution pattern on the THIQ scaffold significantly impacts its biological activity. For example:

Compound NameKey DifferencesBiological Activity
6-Chloro-7-methyl-1,2,3,4-tetrahydroisoquinolineChlorine instead of BromineModerate antimicrobial activity
6-Iodo-7-methyl-1,2,3,4-tetrahydroisoquinolineIodine instead of BromineEnhanced neuroprotective effects
6-Fluoro-7-methyl-1,2,3,4-tetrahydroisoquinolineFluorine instead of BromineLowered antimicrobial potency

The unique bromine substitution at position 6 appears to confer specific advantages in terms of reactivity and interaction with biological targets compared to other halogenated analogs.

Case Studies

Several case studies highlight the effectiveness of THIQ derivatives:

  • Inhibition of Mycobacterium tuberculosis : A study demonstrated that certain THIQ compounds inhibited M. tuberculosis growth effectively by targeting MurE ligase. The correlation between inhibitory concentrations and biological effects suggested complex mechanisms beyond mere enzyme inhibition .
  • Neuroprotective Mechanisms : Research has indicated that THIQ derivatives can modulate neurotransmitter systems and exhibit antioxidant properties, which are critical in neuroprotection .

Q & A

Q. What are the recommended synthetic routes for 6-bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline (6-Bromo-7-methyl-THIQ), and how can reaction yields be optimized?

A common approach involves cyclization of substituted phenethylamine precursors. For example, brominated intermediates (e.g., 2-bromobenzaldehyde derivatives) can undergo Bischler-Napieralski cyclization with methyl-substituted amines under acidic conditions (e.g., POCl₃ or PPA) to form the tetrahydroisoquinoline core . Optimization strategies include:

  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Temperature control : Reactions performed at 80–100°C in anhydrous toluene or dichloroethane improve yields .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) resolves byproducts like over-brominated species . Typical yields range from 23% to 89%, depending on substituent steric effects .

Q. How should researchers characterize the purity and structure of 6-Bromo-7-methyl-THIQ?

Key analytical methods include:

  • NMR spectroscopy :
    • ¹H NMR : Methyl groups (δ ~2.3–2.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm) confirm substitution patterns .
    • ¹³C NMR : Distinguishes quaternary carbons (e.g., brominated C6 at δ ~120–130 ppm) .
  • Mass spectrometry : HRMS-EI provides exact mass (e.g., [M+H]⁺ for C₁₀H₁₁BrN: calc. 224.0084) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% recommended for biological assays) .

Q. What safety precautions are essential when handling 6-Bromo-7-methyl-THIQ?

  • Hazards : Harmful if inhaled, ingested, or absorbed through skin (LD₅₀ data pending; assume acute toxicity) .
  • Protective measures : Use fume hoods, nitrile gloves, and eye protection.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How does the position of bromine and methyl substituents influence the compound’s reactivity and bioactivity?

  • Steric effects : Bromine at C6 and methyl at C7 reduce rotational freedom, favoring planar conformations that enhance receptor binding (e.g., σ-receptor affinity) .
  • Electronic effects : Bromine’s electron-withdrawing nature increases electrophilicity at C8, enabling nucleophilic substitutions (e.g., Suzuki couplings for derivatization) . Comparative studies with 3-Bromo-5,6,7,8-THIQ (CAS 1159826-90-0) show altered solubility and binding kinetics due to ring-position differences .

Q. How can researchers resolve contradictions in spectral data for brominated THIQs?

  • Case example : Discrepancies in ¹H NMR shifts (e.g., C7 methyl vs. C3 methyl) arise from solvent polarity or tautomerism. Solutions:
    • Variable temperature NMR : Identifies dynamic equilibria in DMSO-d₆ .
    • X-ray crystallography : Resolves absolute configuration (if crystals are obtainable) .
  • Cross-validation : Compare with synthetic intermediates (e.g., 6-Bromo-1,2,3,4-THQ, CAS 22190-35-8) to isolate substituent effects .

Q. What advanced analytical methods are recommended for studying 6-Bromo-7-methyl-THIQ’s solubility and stability?

  • Solubility profiling : Use shake-flask method with HPLC quantification in buffers (pH 1–10). LogP values (~2.5–3.0) predict moderate lipophilicity .
  • Stability studies :
    • Thermogravimetric analysis (TGA) : Decomposition points >200°C indicate suitability for high-temperature reactions .
    • Light sensitivity : Store in amber vials at –20°C; UV-Vis spectroscopy monitors photodegradation .

Q. How can computational modeling aid in designing derivatives of 6-Bromo-7-methyl-THIQ?

  • Docking studies : Use Schrödinger Suite or AutoDock to predict binding to targets like dopamine receptors. Methyl at C7 may fill hydrophobic pockets in D3 receptor models .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict regioselectivity in electrophilic attacks .

Methodological Notes

  • Contradictory data : Always cross-reference CAS numbers (e.g., 215798-19-9 for hydrochloride salt vs. 22190-35-8 for free base) to avoid misidentification .
  • Ethical use : Avoid non-peer-reviewed claims about health benefits (e.g., ’s supplement claims lack validation) .

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